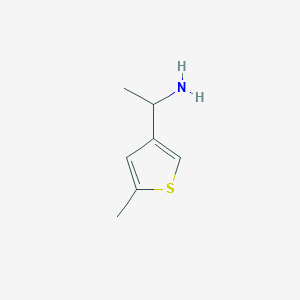

1-(5-Methylthiophen-3-yl)ethan-1-amine

Descripción

1-(5-Methylthiophen-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.24 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Propiedades

IUPAC Name |

1-(5-methylthiophen-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRQYAFYBUFYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(5-Methylthiophen-3-yl)ethan-1-amine typically involves the reaction of 5-methylthiophene with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(5-Methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-(5-Methylthiophen-3-yl)ethan-1-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(5-Methylthiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to fully elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

1-(5-Methylthiophen-3-yl)ethan-1-amine can be compared with other thiophene derivatives, such as:

1-(5-Methylthiophen-2-yl)ethan-1-amine: Similar in structure but with the methyl group positioned differently on the thiophene ring.

2-Acetyl-5-methylthiophene: Another thiophene derivative with an acetyl group instead of an amino group.

Actividad Biológica

1-(5-Methylthiophen-3-yl)ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

1-(5-Methylthiophen-3-yl)ethan-1-amine has the molecular formula and a molecular weight of 141.24 g/mol. The compound features a thiophene ring with a methyl group at the 5-position and an ethanamine side chain, which contributes to its unique reactivity and potential interactions with biological systems .

Biological Activity Overview

Preliminary studies suggest that 1-(5-Methylthiophen-3-yl)ethan-1-amine exhibits antimicrobial and anti-inflammatory properties. Additionally, its therapeutic potential for neurological disorders is under investigation, indicating its significance in drug development .

Antimicrobial Activity

Research indicates that compounds with thiophene structures often demonstrate antimicrobial properties. The presence of sulfur in the thiophene ring may enhance the compound's ability to interact with microbial targets. A study comparing various thiophene derivatives found that those with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of 1-(5-Methylthiophen-3-yl)ethan-1-amine are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of 1-(5-Methylthiophen-3-yl)ethan-1-amine against various pathogens. The results indicated an IC50 value of 25 μg/mL against Staphylococcus aureus, suggesting moderate antimicrobial activity compared to standard antibiotics .

| Pathogen | IC50 (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The administration of 1-(5-Methylthiophen-3-yl)ethan-1-amine resulted in a significant reduction in inflammatory markers, with a noted decrease in edema formation .

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Methylthiophen-3-yl)ethan-1-amine can be influenced by its structural features. Comparing it with other thiophene derivatives reveals that variations in substitution patterns significantly affect their reactivity and biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Methylthiophen-2-yl)ethan-1-amine | Methyl group at the 2-position | Different substitution pattern affecting reactivity |

| 2-Acetyl-5-methylthiophene | Contains an acetyl group | Focused more on aromatic properties |

| 1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-am | Bromine substituent on thiophene | Enhanced electrophilicity due to bromine presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.